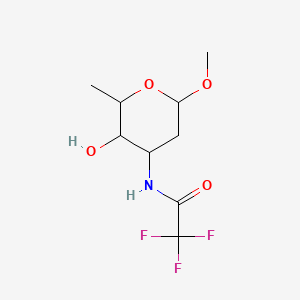

Methyl N-trifluoroacetyldaunosaminide

Description

Methyl N-Trifluoroacetyldaunosaminide is a specialized glycoside derivative of daunosamine, a deoxy sugar commonly found in anthracycline antibiotics such as daunorubicin and doxorubicin. The compound features a trifluoroacetyl group (-COCF₃) attached to the amino group of daunosamine and a methyl glycosidic bond at the anomeric position. This structural modification enhances metabolic stability and resistance to enzymatic hydrolysis compared to non-fluorinated analogs. It is primarily utilized as a high-purity reference standard in pharmaceutical quality control and synthetic chemistry, as indicated by its listing in analytical catalogs .

Propriétés

Numéro CAS |

72402-69-8 |

|---|---|

Formule moléculaire |

C9H14F3NO4 |

Poids moléculaire |

257.21 g/mol |

Nom IUPAC |

2,2,2-trifluoro-N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide |

InChI |

InChI=1S/C9H14F3NO4/c1-4-7(14)5(3-6(16-2)17-4)13-8(15)9(10,11)12/h4-7,14H,3H2,1-2H3,(H,13,15) |

Clé InChI |

QRZHBFJQGCCEPR-UHFFFAOYSA-N |

SMILES canonique |

CC1C(C(CC(O1)OC)NC(=O)C(F)(F)F)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le N-trifluoroacétyl-daunosaminide de méthyle est synthétisé par une série de réactions chimiques impliquant la trifluoroacétylation d'intermédiaires de daunorubicine. La réaction implique généralement l'utilisation d'anhydride trifluoroacétique et de méthanol dans des conditions contrôlées pour obtenir le produit souhaité. Les conditions réactionnelles comprennent souvent le maintien d'une basse température et l'utilisation d'un solvant approprié pour garantir un rendement élevé et une pureté élevée.

Méthodes de production industrielle

La production industrielle de N-trifluoroacétyl-daunosaminide de méthyle implique une synthèse à grande échelle dans des installations BPF (Bonnes Pratiques de Fabrication). Le processus comprend des mesures strictes de contrôle qualité pour garantir la pureté et la cohérence du composé. La production est effectuée dans des environnements à salles blanches pour prévenir la contamination et répondre aux normes réglementaires.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le N-trifluoroacétyl-daunosaminide de méthyle présente plusieurs applications en recherche scientifique, notamment :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.

Biologie : Employé dans la recherche en protéomique pour étudier les interactions et les fonctions des protéines.

Médecine : Sert de précurseur dans la production de daunorubicine, un agent chimiothérapeutique important.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et chimiques

Mécanisme d'action

Le mécanisme d'action du N-trifluoroacétyl-daunosaminide de méthyle implique son rôle d'intermédiaire dans la synthèse de la daunorubicine. La daunorubicine exerce ses effets en s'intercalant dans l'ADN, inhibant ainsi la synthèse des acides nucléiques et induisant l'apoptose des cellules cancéreuses. Les cibles moléculaires comprennent la topoisomérase II, une enzyme essentielle à la réplication et à la réparation de l'ADN.

Applications De Recherche Scientifique

Synthesis of Methyl N-trifluoroacetyldaunosaminide

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with daunomycin or its derivatives, which are modified through various chemical reactions to introduce the trifluoroacetyl group.

- Trifluoroacetylation : This process is crucial for enhancing the compound's biological activity. The introduction of the trifluoroacetyl group improves the solubility and stability of the compound in biological systems.

- Yield and Purification : The overall yield of synthesized this compound can vary but has been reported to be around 28% in some studies, indicating a need for optimization in synthetic routes .

This compound exhibits significant antitumor activity, primarily due to its ability to interact with DNA and inhibit topoisomerase II, an enzyme critical for DNA replication. Key findings include:

- Antitumor Efficacy : Studies have shown that derivatives of this compound possess potent cytotoxic effects against various cancer cell lines, including leukemia and solid tumors .

- Mechanism of Action : The compound's mechanism involves the formation of DNA adducts, leading to apoptosis in cancer cells. This action is similar to that of traditional anthracycline antibiotics, which are widely used in cancer therapy .

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

- Cancer Treatment : Its primary application lies in oncology, where it may serve as a lead compound for developing new antitumor drugs. The structural modifications enhance its efficacy while potentially reducing side effects associated with conventional treatments .

- Combination Therapies : Research is ongoing into using this compound in combination with other chemotherapeutic agents to improve treatment outcomes for patients with resistant forms of cancer .

Case Studies

Several case studies have documented the effectiveness and application of this compound in clinical settings:

Mécanisme D'action

The mechanism of action of methyl N-trifluoroacetyldaunosaminide involves its role as an intermediate in the synthesis of daunorubicin. Daunorubicin exerts its effects by intercalating into DNA, thereby inhibiting the synthesis of nucleic acids and inducing apoptosis in cancer cells. The molecular targets include topoisomerase II, an enzyme critical for DNA replication and repair.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

Methyl N-Trifluoroacetyldaunosaminide

- Key Functional Groups : Trifluoroacetylated amine, methyl glycoside.

- Properties: The trifluoroacetyl group imparts strong electron-withdrawing effects, increasing resistance to hydrolysis. The methyl glycoside stabilizes the anomeric bond, reducing susceptibility to acid-catalyzed cleavage.

N-Methylaniline Trifluoroacetate (1:1)

- Molecular Formula: C₉H₁₀F₃NO₂ .

- Molecular Weight : 221.178 g/mol .

- Key Functional Groups : Trifluoroacetate salt, aromatic amine.

- Properties :

- Forms a stable ionic salt, enhancing solubility in polar solvents.

- Lacks glycosidic or carbohydrate backbone, limiting direct biochemical comparability.

Allamandicin

- Molecular Formula : C₁₅H₁₆O₇ .

- Molecular Weight : 308.28 g/mol .

- Key Functional Groups : Lactone, ester.

- Properties :

- Cyclic ester structure confers rigidity but lower hydrolytic stability compared to trifluoroacetylated compounds.

Methyl Daunosaminide (Hypothetical Acetylated Analog)

- Key Functional Groups : Acetylated amine, methyl glycoside.

- Properties :

- The acetyl group (-COCH₃) is less electron-withdrawing than trifluoroacetyl, leading to faster enzymatic degradation.

Activité Biologique

Methyl N-trifluoroacetyldaunosaminide is a derivative of daunosamine, an important component in various glycosylated compounds, particularly anthracycline antibiotics. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

1. Synthesis of this compound

This compound is synthesized through a series of chemical reactions that modify the daunosamine structure. The process typically involves the introduction of a trifluoroacetyl group at the nitrogen position, enhancing its lipophilicity and potential biological activity. This modification can improve cellular uptake and efficacy against various pathogens and cancer cells .

2. Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial and antitumor agent.

2.1 Antimicrobial Activity

Research indicates that derivatives of daunosamine exhibit significant antibacterial properties. For example, studies have shown that certain glycosylated forms demonstrate effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the micromolar range, suggesting strong antibacterial potential .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 62.5 |

| This compound | Escherichia coli | 78.12 |

2.2 Antitumor Activity

This compound has also been studied for its antitumor activity. It is part of the anthracycline family, known for their ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells. Studies have documented its cytotoxic effects against various cancer cell lines, including leukemia and solid tumors .

- Case Study: Cytotoxicity Against Cancer Cell Lines

- In vitro assays have shown that this compound exhibits significant cytotoxicity against L1210 murine leukemia cells with IC50 values in the nanomolar range.

- Comparative studies with established anthracyclines like doxorubicin indicate that this compound may possess superior efficacy due to its enhanced lipophilicity and better cellular uptake.

The mechanism by which this compound exerts its biological effects is complex and involves multiple pathways:

- DNA Intercalation : The compound intercalates between DNA base pairs, disrupting replication and transcription processes.

- Topoisomerase Inhibition : It inhibits topoisomerase II, preventing DNA unwinding necessary for replication.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cells, contributing to apoptosis.

4. Conclusion

This compound represents a promising candidate in the development of new antimicrobial and antitumor therapies. Its unique structural modifications enhance its biological activity compared to traditional daunosamine derivatives. Further research is needed to fully elucidate its mechanisms of action and optimize its therapeutic applications.

Q & A

Q. Safety Protocols :

- Conduct a hazard analysis for reagents like TFAA (corrosive, moisture-sensitive) and methyl iodide (toxic, volatile) .

- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps and ensure proper ventilation .

Advanced: How can trifluoroacetylation efficiency be optimized while minimizing side reactions?

Answer:

Optimization requires balancing reaction kinetics and stability:

- Solvent Selection : Acetonitrile or dichloromethane minimizes TFA group hydrolysis compared to protic solvents .

- Temperature Control : Maintain temperatures below 0°C during TFAA addition to suppress competing acylation of hydroxyl groups .

- Catalyst Screening : Silver fluoride (AgF) enhances glycosylation yields by stabilizing reactive intermediates .

Q. Example Optimization Table :

| Condition | Yield (%) | Hydrolysis By-Product (%) |

|---|---|---|

| Acetonitrile, 0°C | 78 | <5 |

| THF, RT | 45 | 22 |

| DMF, -10°C | 62 | 12 |

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify sugar ring conformation and methyl/trifluoroacetyl substituents. Expect splitting in ¹⁹F-coupled spectra due to the CF₃ group .

- FT-IR : Confirm TFA group presence via C=O stretch (~1780 cm⁻¹) and CF₃ vibrations (~1150 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+Na]⁺ and fragmentation patterns.

Q. Pitfalls :

- ¹H NMR signals may overlap due to rotational isomerism of the TFA group. Use variable-temperature NMR to resolve .

Advanced: How should researchers address contradictions in biological activity data for this compound?

Answer:

Discrepancies often arise from:

- Purity Variability : Validate compound purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) .

- Assay Conditions : Standardize cell culture media (pH, serum content) to avoid TFA group hydrolysis during bioassays.

- Control Experiments : Compare activity of the parent daunosamine derivative to isolate the TFA group’s contribution.

Basic: What storage conditions ensure stability of this compound?

Answer:

- Short-Term : Store at -20°C in airtight, amber vials with desiccants (e.g., silica gel) .

- Long-Term : Lyophilize and keep under argon at -80°C to prevent hydrolysis and oxidation .

Advanced: What strategies mitigate competing glycosylation pathways during synthesis?

Answer:

- Protecting Group Strategy : Temporarily block hydroxyl groups with tert-butyldimethylsilyl (TBDMS) to direct coupling to the desired position .

- Reaction Monitoring : Use TLC (ethyl acetate/hexane, 1:1) with anisaldehyde staining to track intermediate formation.

- Kinetic Control : Add the sugar donor slowly to favor the thermodynamically stable α-anomer.

Basic: How is the trifluoroacetyl group’s stability assessed under physiological conditions?

Answer:

- Hydrolysis Kinetics : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 24 hours.

- Comparative Studies : Use ¹⁹F NMR to quantify TFA group retention in buffer vs. serum-containing media .

Advanced: What computational methods aid in predicting the compound’s reactivity?

Answer:

- DFT Calculations : Model transition states for glycosylation to predict stereochemical outcomes (software: Gaussian, ORCA).

- Molecular Dynamics (MD) : Simulate TFA group interactions with enzymes to guide probe design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.